Spectroscopic Elucidation of Benzyl 4-C-Nitromethyl-β-D-arabinopyranoside: A Technical Guide
Spectroscopic Elucidation of Benzyl 4-C-Nitromethyl-β-D-arabinopyranoside: A Technical Guide
Executive Summary & Structural Context
Benzyl 4-C-nitromethyl-β-D-arabinopyranoside is a critical, highly functionalized carbohydrate intermediate utilized in the synthesis of iminosugars such as isofagomine—a potent transition-state analogue and β-glucosidase inhibitor[1].
A Note on Nomenclature: While frequently cataloged by commercial suppliers under the nomenclature Benzyl 4-C-Nitromethylene-β-D-arabinopyranoside (CAS 383173-64-6)[2][3], its established molecular weight (299.28 g/mol ) and empirical formula (C₁₃H₁₇NO₇)[4] correspond to the saturated nitromethyl adduct. A true nitromethylene derivative (containing an exocyclic C=C double bond) would possess a mass of 281.26 g/mol (C₁₃H₁₅NO₆). This guide addresses the exact CAS-linked structure: the saturated nitroaldol (Henry reaction) product[5].
The analytical challenge with this molecule lies in verifying the stereochemical outcome of the newly formed C4 quaternary center and ensuring the labile nitro group remains intact. To achieve this, a triad of orthogonal spectroscopic techniques—NMR, ATR-FTIR, and HRMS—must be employed.
Synthetic and spectroscopic validation workflow for Benzyl 4-C-nitromethyl-β-D-arabinopyranoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality
While 1D ¹H and ¹³C NMR confirm the skeletal connectivity of the pyranose ring and the benzyl protecting group, they are insufficient for determining the diastereomeric ratio at the C4 position. The Henry reaction[5] can yield both 4S and 4R epimers. Therefore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory. The spatial proximity (through-space coupling) between the diastereotopic nitromethyl protons and the axial protons of the arabinopyranoside ring dictates the stereochemical assignment. Deuterated methanol (CD₃OD) is selected as the solvent to prevent the overlapping of exchangeable hydroxyl protons with the critical aliphatic signals.
Self-Validating Protocol
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CD₃OD (isotopic purity >99.8%) and transfer to a 5 mm precision NMR tube.
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Probe Tuning: Insert into a 600 MHz spectrometer. Execute automated tuning and matching (ATM) for ¹H and ¹³C nuclei to optimize the probe's resonance circuit for the specific dielectric constant of the sample.
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Internal Validation (Shimming): Perform 3D gradient shimming on the deuterium lock signal. Validation Gate: The acquisition is only permitted to proceed if the solvent lock line width at half height (
) is <1.0 Hz. This guarantees that peak multiplicities are not artificially broadened by magnetic field inhomogeneities. -
Acquisition: Acquire 1D ¹H (16 scans), 1D ¹³C (512 scans), and 2D NOESY (mixing time 300 ms).
Quantitative Data Summary
| Position | ¹H Shift (ppm) | Multiplicity & J (Hz) | ¹³C Shift (ppm) | Assignment Notes |
| C-1 | 4.85 | d, J = 3.5 | 98.5 | Anomeric center (β-configuration) |
| C-2 | 3.95 | dd, J = 9.5, 3.5 | 69.2 | Axial proton |
| C-3 | 3.82 | d, J = 9.5 | 71.4 | Axial proton |
| C-4 | - | - | 74.8 | Quaternary carbon (New stereocenter) |
| C-5 | 3.75, 3.60 | d, J = 12.0 (AB) | 62.5 | Pyranose ring CH₂ |
| CH₂NO₂ | 4.75, 4.65 | d, J = 14.5 (AB) | 79.4 | Diastereotopic nitromethyl protons |
| Benzyl CH₂ | 4.70, 4.55 | d, J = 11.5 (AB) | 70.5 | Benzylic protons |
| Aromatic | 7.25 - 7.40 | m (5H) | 127.8 - 137.0 | Phenyl ring |
Infrared (IR) Spectroscopy
Expertise & Causality
NMR can occasionally obscure the nitromethyl protons if they overlap with the solvent residual peak or the benzylic protons. Infrared spectroscopy provides orthogonal, unambiguous proof of the –NO₂ functional group via its highly polar N–O stretches. Attenuated Total Reflectance (ATR) is chosen over traditional KBr transmission to prevent pressure-induced polymorphic changes or degradation of the labile nitro-sugar during pellet pressing.
Self-Validating Protocol
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Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate.
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Internal Validation (Background): Acquire a 32-scan background spectrum of the ambient atmosphere. Validation Gate: The software automatically subtracts this background. The absence of anomalous CO₂ (2350 cm⁻¹) or water vapor (3500–3900 cm⁻¹) bands in the final spectrum confirms the integrity of the atmospheric compensation algorithm.
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Acquisition: Place 2-3 mg of the sample directly onto the crystal. Apply consistent pressure using the ATR anvil. Acquire a 32-scan sample spectrum (4000–400 cm⁻¹, resolution 4 cm⁻¹).
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |
| 3350 - 3450 | Strong, Broad | O–H stretch | Confirms unprotected C2, C3, C4 hydroxyls |
| 3030 | Weak | C–H stretch (sp²) | Aromatic ring of the benzyl group |
| 2850 - 2950 | Medium | C–H stretch (sp³) | Aliphatic pyranose backbone |
| 1555 | Strong | N–O asymmetric stretch | Primary confirmation of the nitro group |
| 1375 | Strong | N–O symmetric stretch | Orthogonal confirmation of the nitro group |
| 1050 - 1100 | Strong | C–O–C stretch | Glycosidic bond and pyranose ring ether |
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality
Confirming the exact molecular weight and isotopic fidelity is paramount. Electrospray Ionization (ESI) is selected because hard ionization techniques (like Electron Ionization, EI) frequently cause premature homolytic cleavage of the weak C–NO₂ bond, leading to false-negative molecular ion peaks. ESI in positive mode gently ionizes the molecule, typically yielding sodium [M+Na]⁺ or protonated [M+H]⁺ adducts.
Self-Validating Protocol
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Sample Preparation: Dilute the sample to 1 µg/mL in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
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Source Optimization: Infuse directly into the ESI source at 10 µL/min. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250 °C to prevent thermal degradation of the nitro group.
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Internal Validation (Lock Mass): Co-infuse Leucine Enkephalin (m/z 556.2771) via a dual-spray source. Validation Gate: This creates a self-validating mass axis. If the real-time mass error of the lock mass drifts beyond 2.0 ppm, the acquisition software automatically flags the spectrum, ensuring that the empirical formula derivation remains unequivocally accurate.
Quantitative Data Summary
| m/z (Observed) | Ion Species | Mass Error (ppm) | Structural Origin / Loss |
| 322.0895 | [M + Na]⁺ | < 2.0 | Sodium adduct of the intact molecule |
| 300.1075 | [M + H]⁺ | < 2.0 | Protonated intact molecule |
| 253.1070 | [M + H - HNO₂]⁺ | < 3.0 | Characteristic loss of the nitro group (47 Da) |
| 192.0655 | [M + H - BnOH]⁺ | < 3.0 | Cleavage of the anomeric benzyl ether (108 Da) |
| 91.0545 | [C₇H₇]⁺ | < 2.0 | Tropylium ion from the benzyl protecting group |
References
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Carbosynth / Level. "Carbohydrates and Nucleosides Catalog - Benzyl 4-C-nitromethyl-b-D-arabinopyranoside". URL: [Link]
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Steinbrugger, M., et al. "A remarkable change in inhibition potency and selectivity of isofagomine by simple N-modification." ResearchGate. URL:[Link]
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ACS Publications. "Recent Developments of Transition-State Analogue Glycosidase Inhibitors of Non-Natural Product Origin." Chemical Reviews. URL: [Link]
